molecular formula C14H17NO5 B2817595 1-(2,4-Dimethoxybenzoyl)pyrrolidine-2-carboxylic acid CAS No. 1103891-72-0

1-(2,4-Dimethoxybenzoyl)pyrrolidine-2-carboxylic acid

Cat. No. B2817595
CAS RN: 1103891-72-0
M. Wt: 279.292
InChI Key: RPVWPEHEQFOSLX-UHFFFAOYSA-N
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Description

“1-(2,4-Dimethoxybenzoyl)pyrrolidine-2-carboxylic acid” is a chemical compound with the molecular formula C14H17NO5 and a molecular weight of 279.29 . It is used in proteomics research applications .


Synthesis Analysis

The synthesis of pyrrolidine derivatives, such as “1-(2,4-Dimethoxybenzoyl)pyrrolidine-2-carboxylic acid”, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings, such as proline derivatives .


Molecular Structure Analysis

The molecular structure of “1-(2,4-Dimethoxybenzoyl)pyrrolidine-2-carboxylic acid” contains a total of 38 bonds; 21 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 tertiary amide (aromatic), 1 hydroxyl group, and 2 ethers (aromatic) .


Chemical Reactions Analysis

The pyrrolidine ring, a key component of “1-(2,4-Dimethoxybenzoyl)pyrrolidine-2-carboxylic acid”, is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The chemical reactions involving pyrrolidine derivatives can be influenced by steric factors, and the structure–activity relationship (SAR) of the studied compounds can be described .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2,4-Dimethoxybenzoyl)pyrrolidine-2-carboxylic acid” include a molecular weight of 279.29 . More specific properties such as melting point, boiling point, solubility, and others are not mentioned in the available resources.

Scientific Research Applications

Structural Insights and Chemical Behavior

The structural analysis of compounds similar to 1-(2,4-Dimethoxybenzoyl)pyrrolidine-2-carboxylic acid reveals their planarity and the orientation of functional groups due to steric interactions. For example, studies on 2,4-dimethoxybenzoic acid and 2,5-dimethoxybenzoic acid show that these compounds have nearly planar structures, with methyl and/or carboxylic acid groups lying out of the molecular plane. This orientation is significant for understanding the chemical reactivity and potential applications of such compounds in synthesis and material science (Barich, Zell, Powell, & Munson, 2004).

Applications in Material Science

The ability of similar compounds to form specific structural motifs through hydrogen bonding or metal coordination highlights their applicability in the design of new materials. For instance, the interaction of metal ions with derivatives of dimethoxybenzoic acids in the formation of polymeric complexes showcases the potential of these compounds in creating materials with unique properties, such as thermal stability or specific coordination geometries (Erre, Micera, Gulinati, & Cariati, 1992).

Synthesis and Catalysis

Research on the synthesis and characterization of new polymers derived from compounds containing pyrrolidine and carboxylic acid groups emphasizes the importance of these molecules in developing novel polymeric materials with potential applications in various industries. Such studies often focus on understanding the polymers' thermal properties and solubility, which are crucial for their practical applications (Faghihi & Mozaffari, 2008).

Future Directions

The pyrrolidine ring, a key component of “1-(2,4-Dimethoxybenzoyl)pyrrolidine-2-carboxylic acid”, continues to be a subject of interest in drug discovery due to its versatility and the possibility to efficiently explore the pharmacophore space . Future research may focus on the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

1-(2,4-dimethoxybenzoyl)pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO5/c1-19-9-5-6-10(12(8-9)20-2)13(16)15-7-3-4-11(15)14(17)18/h5-6,8,11H,3-4,7H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPVWPEHEQFOSLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)N2CCCC2C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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